Cis-tert-Butyl 4-oxohexahydropyrrolo[3,4-c]pyrrole-2(1H)-carboxylate is a complex organic compound that belongs to the class of heterocyclic compounds. It features a unique fused ring structure that incorporates both pyrrole and pyridine moieties, making it of significant interest in medicinal chemistry and pharmaceutical research. The compound is recognized for its potential applications as an inhibitor of cyclin-dependent kinases, particularly CDK4/6, which are crucial in regulating the cell cycle and are targets for cancer therapy.
This compound can be sourced from various chemical suppliers and is classified under heterocyclic compounds due to its nitrogen-containing cyclic structure. It is often utilized in research settings for its biological activity, particularly in studies related to cancer treatment.
The synthesis of cis-tert-Butyl 4-oxohexahydropyrrolo[3,4-c]pyrrole-2(1H)-carboxylate typically involves several steps, including the formation of the pyrrole ring and subsequent functionalization. One common method involves:
The detailed synthetic route may vary based on specific experimental conditions and desired yields .
Cis-tert-Butyl 4-oxohexahydropyrrolo[3,4-c]pyrrole-2(1H)-carboxylate has a molecular formula of with a molecular weight of approximately 212.29 g/mol. The structural representation includes:
The compound's three-dimensional conformation can be analyzed using techniques such as X-ray crystallography or NMR spectroscopy to confirm its stereochemistry .
Cis-tert-Butyl 4-oxohexahydropyrrolo[3,4-c]pyrrole-2(1H)-carboxylate participates in various chemical reactions due to its functional groups:
These reactions are crucial for modifying the compound for specific applications in medicinal chemistry .
The mechanism of action of cis-tert-Butyl 4-oxohexahydropyrrolo[3,4-c]pyrrole-2(1H)-carboxylate primarily involves its role as an inhibitor of cyclin-dependent kinases. By binding to the ATP-binding site of CDK4/6, it prevents phosphorylation of target substrates involved in cell cycle progression. This inhibition leads to cell cycle arrest in the G1 phase, thereby impeding cancer cell proliferation.
Research indicates that compounds like this one exhibit selectivity towards CDK4/6 over other kinases, which is advantageous for minimizing side effects during cancer treatment .
Cis-tert-Butyl 4-oxohexahydropyrrolo[3,4-c]pyrrole-2(1H)-carboxylate has significant applications in scientific research:
CAS No.: 864821-90-9
CAS No.:
CAS No.:
CAS No.: 610764-96-0